molecular formula C11H11F2NO B6240495 rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis CAS No. 2375250-52-3

rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis

Cat. No.: B6240495
CAS No.: 2375250-52-3
M. Wt: 211.2
InChI Key:
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Description

rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis: is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis typically involves the following steps:

  • Formation of the Cyclopropyl Ring: : The initial step involves the formation of the cyclopropyl ring, which can be achieved through cyclopropanation reactions. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.

  • Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a difluoromethylation reaction. This can be accomplished using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.

  • Coupling with Benzamide: : The final step involves coupling the difluoromethylated cyclopropyl intermediate with benzamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation and difluoromethylation steps, as well as automated systems for the coupling reaction to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the benzamide moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

  • Substitution: : The difluoromethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Nucleophiles like thiols (R-SH), amines (R-NH2)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted cyclopropyl derivatives

Scientific Research Applications

Chemistry

In chemistry, rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products and pharmaceuticals makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Medicine

In the field of medicine, this compound is explored for its potential as a therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s difluoromethyl group and cyclopropyl ring contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • rac-N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide
  • rac-N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]benzamide
  • rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide

Uniqueness

rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis is unique due to its specific stereochemistry and the presence of the difluoromethyl group This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development

Properties

CAS No.

2375250-52-3

Molecular Formula

C11H11F2NO

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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